(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile

logP lipophilicity trifluoromethoxy

(2E)-4,4-Dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile is an α,β-unsaturated nitrile that combines a pivaloylacetonitrile core with a 4-(trifluoromethoxy)benzylidene moiety. This conjugated enone-nitrile scaffold is employed as a dienophile in Diels–Alder cycloadditions and as a synthetic precursor to trifluoromethoxyphenyl-substituted tetramic acid derivatives with pesticidal activity.

Molecular Formula C15H14F3NO2
Molecular Weight 297.277
CAS No. 1025221-39-9
Cat. No. B2603765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile
CAS1025221-39-9
Molecular FormulaC15H14F3NO2
Molecular Weight297.277
Structural Identifiers
SMILESCC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N
InChIInChI=1S/C15H14F3NO2/c1-14(2,3)13(20)11(9-19)8-10-4-6-12(7-5-10)21-15(16,17)18/h4-8H,1-3H3/b11-8+
InChIKeyRYBZOYFUKHPZHD-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2E)-4,4-Dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile (CAS 1025221-39-9) – Research-Grade Specifications & Core Characteristics


(2E)-4,4-Dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile is an α,β-unsaturated nitrile that combines a pivaloylacetonitrile core with a 4-(trifluoromethoxy)benzylidene moiety. This conjugated enone-nitrile scaffold is employed as a dienophile in Diels–Alder cycloadditions and as a synthetic precursor to trifluoromethoxyphenyl-substituted tetramic acid derivatives with pesticidal activity. [1][2]

Workflow Diels–Alder cycloaddition dienophile
Synthetic Role Precursor to OCF₃-tetramic acid pesticides
Scaffold Feature Electron-deficient enone-nitrile with OCF₃-benzylidene

Why (2E)-4,4-Dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile Cannot Be Replaced by Non-Fluorinated or Alternative Benzylidene Analogs


The 4-trifluoromethoxy (OCF₃) substituent fundamentally alters the electronic profile, lipophilicity, and metabolic stability of the benzylidene-pentanenitrile scaffold relative to unsubstituted phenyl, 4-hydroxy, or 4-methoxy analogs. These physicochemical differences translate into measurably divergent reactivity in cycloaddition reactions, non-interchangeable biological target engagement, and distinct physical properties that impact compound handling and formulation.

Electronic profile

OCF₃ may shift dienophile reactivity compared to non-fluorinated analogs

Lipophilicity

Higher logP may alter membrane partitioning and assay behavior

Metabolic stability

OCF₃ does not universally improve stability; empirical evaluation needed

Quantitative Differentiation Evidence: (2E)-4,4-Dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile vs. Closest Analogs


Comparative Lipophilicity (LogP) – OCF₃ vs. Unsubstituted Phenyl

The target compound exhibits a predicted logP of approximately 3.8, whereas the unsubstituted benzylidene analog (2E)-2-benzylidene-4,4-dimethyl-3-oxopentanenitrile has a predicted logP of ~2.9. This significant increase in lipophilicity directly impacts membrane permeability and off-target binding profiles, making the two scaffolds non-equivalent in any biological screening context.

LogP Comparison
Class-level inference
Target logP ≈ 3.8
Comparator logP ≈ 2.9
ΔlogP ≈ +0.9
Supports lipophilicity-driven substitution risk
Predicted logP; experimental confirmation recommended
logP lipophilicity trifluoromethoxy

Physical Identity Verification – Melting Point Contrast with Hydroxy Analog

The target compound melts at 59–62 °C, approximately 90 °C lower than the 4-hydroxybenzylidene analog (mp 148–149 °C). This stark difference provides a rapid, cost-effective identity and purity check upon receipt, reducing the risk of mislabeling in compound management workflows.

Melting Point Contrast
Cross-study comparable
Target mp 59–62 °C
Comparator mp 148–149 °C
Δmp ≈ -90 °C
Melting point depression simplifies identity verification
Vendor-reported data
melting point identity test purity

Diels–Alder Reactivity Advantage – Electron-Poor Dienophile Rationale

A DFT study on the unsubstituted analog (E)-2-benzylidene-4,4-dimethyl-3-oxopentanenitrile reports the activation free energy (ΔG‡) for its Diels–Alder reaction with 2-methyl-1,3-butadiene. The electron-withdrawing trifluoromethoxy group in the target compound is expected to lower the LUMO energy of the dienophile by ~0.3–0.5 eV, thereby reducing the activation barrier and accelerating the cycloaddition relative to the unsubstituted phenyl comparator. [1]

Diels–Alder Reactivity
Class-level inference
Expected lower ΔG‡
Comparator ΔG‡ from DFT
Predicted reduction ~2–4 kcal/mol
Predicted rate enhancement may enable milder conditions
DFT prediction; experimental validation needed
Diels-Alder activation energy dienophile

Metabolic Stability of the OCF₃ Moiety – Class-Level Evidence

In a systematic study of aliphatic OCF₃-bearing compounds, microsomal stability was shown to be context-dependent: OCF₃ decreased metabolic half-life relative to OCH₃ and CF₃ in several series, while improving it in N-alkoxy(sulfon)amide series. This finding directly rebuts the common assumption that OCF₃ universally improves metabolic stability, and underscores the need for empirical evaluation of each scaffold. Generic replacement of the OCF₃ group with OCH₃ or CF₃ would therefore introduce unpredictable metabolic liability.

Metabolic Stability
Class-level inference
OCF₃ metabolic half-life context-dependent; not uniformly superior to OCH₃/CF₃
Empirical metabolic data must be obtained
Class-level finding; scaffold-specific data unavailable
metabolic stability OCF3 microsomes

Synthetic Route to Tetramic Acid Pesticides – Unique Intermediate

Patent WO2008067873A8 explicitly claims trifluoromethoxyphenyl-substituted tetramic acid derivatives as pesticides and herbicides, and employs α,β-unsaturated nitrile precursors structurally analogous to the target compound. The OCF₃-substituted benzylidene motif is essential for the biological activity of the final tetramic acid products; the patent does not describe the use of non-fluorinated or methoxy-substituted benzylidene intermediates. [1]

Patent Coverage
Supporting evidence
OCF₃-bearing intermediate essential for claimed tetramic acid pesticides
Patent scope supports OCF₃ procurement
Patent example only; scale synthesis not guaranteed
tetramic acid pesticide precursor

Commercial Availability and Cost Benchmarking

The compound is stocked by Biosynth at a unit price of $900 for 10–250 mg quantities, with a stated lead time of 2–3 weeks. This represents a significant cost and time advantage over de novo custom synthesis of analogous OCF₃-benzylidene nitriles, which typically exceeds $1,500 per 10 mg with lead times >4 weeks. The limited number of verified suppliers underscores the importance of sourcing from reputable vendors with documented quality control.

Cost & Lead Time
Supporting evidence
Target $900/10–250 mg, 2–3 wks
Custom synthesis >$1,500, >4 wks
May reduce procurement cost and timeline
Commercial pricing; availability may change
procurement pricing lead time

Recommended Application Scenarios for (2E)-4,4-Dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile (CAS 1025221-39-9)


Diels–Alder Cycloaddition for Bicyclic Scaffold Construction

This electron-deficient dienophile is suited for Diels–Alder reactions with electron-rich dienes. The predicted lower activation energy relative to the unsubstituted benzylidene analog facilitates milder thermal or Lewis-acid-catalyzed cycloadditions, yielding complex bicyclic nitriles for further functionalization. [1]

Synthesis of Trifluoromethoxyphenyl-Substituted Tetramic Acid Pesticides

The compound serves as a direct precursor to the OCF₃-phenyl tetramic acid scaffold claimed in patent WO2008067873A8. Cyclization and subsequent derivatization yield herbicidal and pesticidal candidates that require the OCF₃ group for target potency. [2]

Physical-Organic Studies of Substituent Effects on Reactivity

The dramatic 90 °C melting-point depression versus the hydroxy analog and the ~0.9 logP increase over the unsubstituted phenyl analog make this compound a well-defined probe for studying electronic and lipophilic substituent effects in a consistent benzylidene-nitril framework.

Medicinal Chemistry Lead Optimization – OCF₃ SAR Exploration

When building structure-activity relationships around a benzylidene-pentanenitrile chemotype, the OCF₃ derivative provides a distinct lipophilicity-electronic profile that cannot be mimicked by OCH₃, CF₃, or halogen substituents. Empirical metabolic stability data must be acquired, as the 2020 microsomal study demonstrates that OCF₃ does not confer universal metabolic protection.

Application
Selection Property
Validation Focus
Diels–Alder cycloaddition
Electron-deficient dienophile reactivity
Cycloaddition rate and regioselectivity
OCF₃-tetramic acid pesticide synthesis
OCF₃-substituted precursor compatibility
Tetramic acid cyclization and pesticidal activity
Substituent effect studies
Distinct lipophilic and electronic profile
Melting point and logP benchmarking
Medicinal chemistry OCF₃ SAR
Non-mimickable OCF₃ profile
Empirical metabolic stability assessment
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